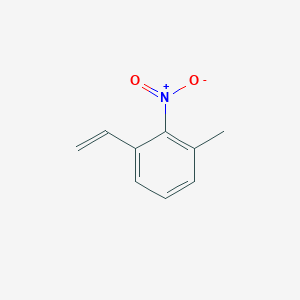
1-Ethenyl-3-methyl-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene,1-ethenyl-3-methyl-2-nitro- is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzene, where the benzene ring is substituted with an ethenyl group (vinyl group) at the first position, a methyl group at the third position, and a nitro group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-ethenyl-3-methyl-2-nitro- typically involves the nitration of 3-methylstyrene. The nitration process introduces a nitro group into the aromatic ring. The reaction conditions often include the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position.
Industrial Production Methods
In an industrial setting, the production of Benzene,1-ethenyl-3-methyl-2-nitro- may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene,1-ethenyl-3-methyl-2-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or tin (Sn) and hydrochloric acid (HCl) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Benzene,1-ethenyl-3-methyl-2-nitro- has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs that target specific pathways involving nitroaromatic compounds.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene,1-ethenyl-3-methyl-2-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene,1-ethenyl-3-nitro-: Similar structure but lacks the methyl group at the third position.
Benzene,1-ethenyl-2-nitro-: Similar structure but lacks the methyl group and has the nitro group at the second position.
Benzene,1-methyl-2-nitro-: Similar structure but lacks the ethenyl group.
Uniqueness
Benzene,1-ethenyl-3-methyl-2-nitro- is unique due to the presence of both the ethenyl and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. The combination of these substituents can lead to distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H9NO2 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
1-ethenyl-3-methyl-2-nitrobenzene |
InChI |
InChI=1S/C9H9NO2/c1-3-8-6-4-5-7(2)9(8)10(11)12/h3-6H,1H2,2H3 |
Clé InChI |
NFCIBRKSLMEAAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C=C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione](/img/structure/B13149763.png)

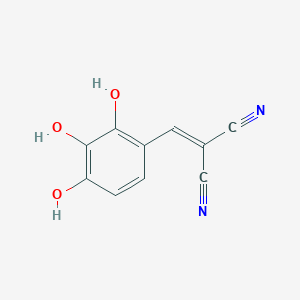
![{5'-[3,5-Bis(diphenylamino)phenyl][2,2'-bithiophen]-5-yl}boronic acid](/img/structure/B13149775.png)
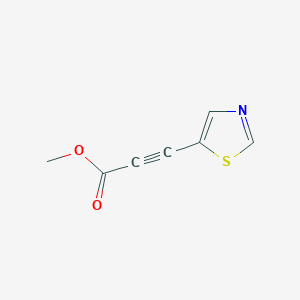
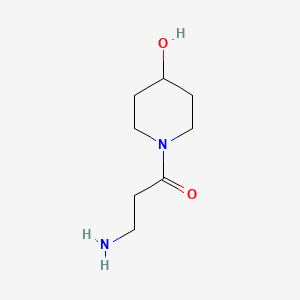
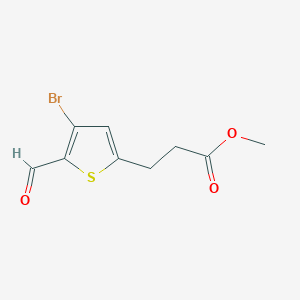

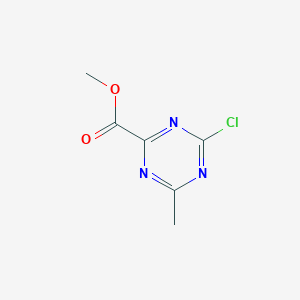
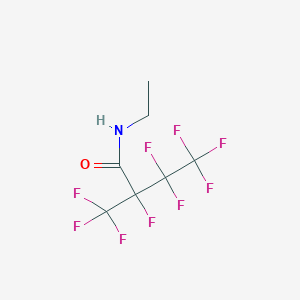
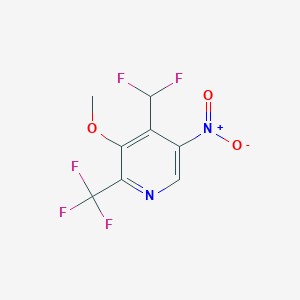
![4-([1,3]Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline](/img/structure/B13149827.png)
![[(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate](/img/structure/B13149836.png)

